dibutoxyphosphorylbenzene

Description

Evolution of Organophosphorus Chemistry in Modern Industrial and Research Contexts

The field of organophosphorus chemistry has a rich and complex history, evolving from early academic curiosities to a cornerstone of modern chemical industry and research. Initial developments date back nearly two centuries, with Jean Louis Lassaigne's reaction of ethanol (B145695) and phosphoric acid to form triethylphosphate in 1820 and Philippe de Clermont's synthesis of tetraethylpyrophosphate (B1681258) (TEPP) in 1854 often cited as seminal moments. nih.gov However, the field was truly established by the foundational work of Aleksandr Arbuzov and August Michaelis, who developed critical methodologies for constructing carbon-phosphorus (C-P) bonds, thereby enabling the systematic synthesis of a vast array of organophosphorus molecules. rsc.org

The 20th century witnessed a significant divergence in the application of this chemistry. On one path, research led to the development of highly effective insecticides. nih.gov Concurrently, the unique neurological activity of these compounds was exploited for a more sinister purpose, leading to the creation of potent chemical warfare agents (CWAs) like Tabun and Sarin, which were developed in Germany in the 1930s and 1940s. nih.govrsc.orgnih.gov This dual-use legacy has profoundly shaped the trajectory of organophosphorus research. researchgate.netwikipedia.org

In the modern era, while the use of organophosphorus insecticides continues, particularly in developing nations, there is a strong push towards sustainability and "green chemistry" in the organophosphorus industry. nih.govrsc.org Researchers are now focused on developing safer, more efficient synthetic pathways that minimize toxic by-products and reduce reliance on finite phosphate (B84403) rock resources. rsc.org The applications for these compounds have expanded dramatically beyond agriculture and defense into diverse, high-value sectors including flame retardants, pharmaceuticals, and advanced optoelectronic materials. rsc.org

The Role of Phosphorus Centers in Enhancing Material Performance

The phosphorus atom is central to the unique properties that organophosphorus compounds impart to advanced materials. Its ability to exist in various oxidation states and form a wide range of stable covalent bonds allows for the fine-tuning of a material's physical and chemical characteristics. A prominent example of this is in the field of metallurgy, where phosphorus has been shown to significantly enhance the corrosion resistance of certain alloys. researchgate.net When amorphous metal-phosphorus alloys are exposed to corrosive environments, a protective elemental phosphorus layer can form on the surface. This layer acts as an effective diffusion barrier against alloy dissolution and promotes spontaneous passivation, dramatically improving the material's durability. researchgate.net

Beyond corrosion inhibition, phosphorus compounds can be used to alter the fundamental physicochemical properties of materials. Phosphate anions, for instance, can be introduced to a system to enhance metal adsorption or induce precipitation, a technique valuable in environmental remediation for immobilizing heavy metals in contaminated soils. nih.gov In the realm of cutting-edge energy technology, phosphorus chemical engineering plays a role in the design of high-performance catalysts. Research into single-atom catalysts for applications like fuel cells and metal-air batteries utilizes precisely defined molecular structures, where the coordination environment of a metallic active site is modulated to optimize performance, a field of study pursued in laboratories focused on new phosphorus materials. acs.org

Historical Development of Aryl Phosphate Esters in Chemical Research

Aryl phosphate esters represent an important subclass of organophosphorus compounds with a long history of industrial application. The preparation of the archetypal compound, triphenyl phosphate, was first reported in 1854. epa.gov For several decades, it remained largely a research chemical until its utility was discovered at the turn of the century. In 1910, a patent was issued for its use as a non-flammable plasticizer for cellulose (B213188) acetate (B1210297), a key development in the quest for safer alternatives to the highly flammable celluloid. epa.gov Shortly after, in 1913, triphenyl phosphate was employed as a plasticizer for poly(vinyl chloride), demonstrating its versatility. epa.gov

The mid-20th century saw a rapid expansion in the production and application of various aryl and alkyl aryl phosphate esters. Driven by their excellent fire-retardant properties, they became essential components in industrial hydraulic fluids, particularly for aviation and other high-risk environments. epa.govepa.gov Their use as plasticizers and gasoline additives also grew substantially. epa.gov The scale of this industrial adoption is evident in production figures from 1964 to 1973, during which approximately 847 million pounds of these esters were produced in the United States, with tricresyl phosphate and cresyl diphenyl phosphate being major contributors. epa.gov This historical development underscores the critical role aryl phosphate esters have played in enhancing the safety and performance of industrial materials for over a century.

The Chemical Compound “Dibutoxyphosphorylbenzene”

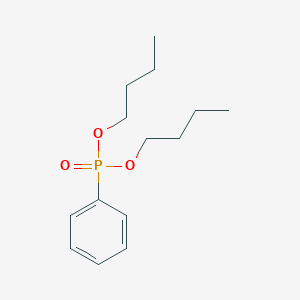

This compound, with the chemical formula C₆H₅-P(O)(OC₄H₉)₂, is an organophosphorus compound from the phosphonate (B1237965) family. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), which is also bonded to a benzene (B151609) ring and two butoxy groups. This combination of an aromatic ring and aliphatic chains gives the molecule a moderate lipophilicity.

Properties and Synthesis

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Dibutyl phenylphosphonate (B1237145) | N/A |

| Molecular Formula | C₁₂H₁₇O₄P | |

| CAS Number | 1024-34-6 | google.comgoogle.com |

| Structure | A benzene ring substituted with a phosphoryl group bonded to two butoxy chains. |

A common laboratory synthesis for this compound involves the transesterification of a simpler phosphate ester, such as trimethyl phosphate or triphenyl phosphate, with butanol. This reaction exchanges the smaller alkoxy or phenoxy groups for butoxy groups.

Research and Applications

In a research context, this compound is primarily used as a reagent and a model compound. Its applications include:

Organic Synthesis: It serves as a reagent in reactions designed to form carbon-phosphorus (C-P) bonds, a key step in the synthesis of more complex phosphonates.

Model Compound: It is used as a reference or model compound for studying the chemical and biological behavior of phosphonates. Its relative stability, compared to more reactive organophosphorus compounds containing halogens, makes it suitable for such studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBHHAFADNTQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C1=CC=CC=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145038 | |

| Record name | Dibutyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-34-6 | |

| Record name | Dibutyl P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl phenylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ6GGE47DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dibutoxyphosphorylbenzene

Established Synthetic Pathways for Dialkylphosphorylbenzene Derivatives

The synthesis of dibutoxyphosphorylbenzene often employs established methods utilized for the broader class of dialkylphosphorylbenzene derivatives. These conventional routes have been refined over time to provide reliable access to these compounds.

Esterification Reactions Involving Phosphoryl Halides and Butanols

A primary and straightforward method for synthesizing this compound involves the esterification of a suitable phosphoryl halide with butanol. This reaction is a fundamental transformation in organophosphorus chemistry. Typically, dichlorophenylphosphine (B166023) oxide is reacted with butanol to yield the desired product. epo.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of butanol isomer (n-butanol, isobutanol, etc.) will determine the specific butoxy groups in the final product.

Another common approach is the direct phosphorylation using phosphorus oxychloride. This involves reacting benzene (B151609) derivatives with phosphorus oxychloride, followed by esterification with butanol.

Palladium-Catalyzed C-P Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-phosphorus (C-P) bonds. These methods offer high selectivity and are often tolerant of a wide range of functional groups. organic-chemistry.org The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602), is a notable example. In the context of this compound synthesis, this would involve the reaction of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with dibutyl phosphite in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov This method allows for the direct formation of the aryl-phosphorus bond, providing a convergent route to the target molecule.

Recent advancements have focused on improving the efficiency and applicability of these catalytic systems. For instance, the use of specific ligands can enhance catalyst activity and stability, leading to higher yields and milder reaction conditions. mdpi.com

Alternative Coupling Reactions for Aryl-Phosphorus Bond Formation

Beyond palladium catalysis, other transition metals have been employed for C-P cross-coupling reactions. Nickel-catalyzed cross-coupling reactions, for example, provide a cost-effective alternative to palladium. nih.govbeilstein-journals.org These reactions, often referred to as Tavs reactions, can be performed with aryl bromides and trialkyl phosphites using a nickel(II) chloride precatalyst. nih.gov Modifications to the traditional Tavs reaction, such as performing the reaction without a solvent, have been developed to improve its efficiency and environmental footprint. nih.govresearchgate.net

Furthermore, nucleophilic substitution reactions using metallated organophosphines can also be employed for the synthesis of arylphosphines, although this method is less common for the preparation of phosphonates like this compound. beilstein-journals.org

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Reagent | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Direct Phosphorylation | Phosphorus oxychloride, Butanol | Varies | Readily available starting materials |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | 82-88 | High selectivity and functional group tolerance. |

| Nickel-Catalyzed Cross-Coupling | NiCl₂ | Varies | Cost-effective alternative to palladium. nih.gov |

| Transesterification | Acid or Base Catalyst | 75-80 | Low cost. |

Novel Approaches in the Synthesis of this compound

In recent years, the development of new synthetic methodologies has been driven by the principles of green chemistry and the demand for enantiomerically pure compounds. These novel approaches aim to improve the efficiency, safety, and environmental impact of chemical syntheses.

Green Chemistry Principles in Organophosphorus Synthesis

The application of green chemistry principles to organophosphorus synthesis is an area of growing interest. longdom.orgnih.gov This includes the use of less hazardous solvents, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. nih.govrsc.org For instance, performing C-P cross-coupling reactions in water or under solvent-free conditions significantly reduces the environmental impact of the synthesis. nih.govnih.gov The development of mechanochemical methods, where reactions are induced by mechanical force rather than by solvents and heat, also represents a promising green alternative. mdpi.com

Stereoselective Synthesis Strategies for Chiral Analogs (if applicable)

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of related chiral organophosphorus compounds is a significant area of research. ethz.ch Chiral phosphines and their derivatives are crucial as ligands in asymmetric catalysis. rug.nl The synthesis of chiral phosphine (B1218219) oxides, which can be precursors to chiral phosphines, often involves the use of chiral auxiliaries or enantioselective catalytic methods. rug.nlnih.gov For example, the stereoselective synthesis of P-chiral phosphorothioate (B77711) analogs has been achieved using diastereomerically pure monomers. nih.gov Although not directly applied to this compound, these strategies could potentially be adapted for the synthesis of chiral analogs, should the need arise for such compounds in applications like asymmetric catalysis. chemistryviews.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dichlorophenylphosphine oxide |

| Butanol |

| Phosphorus oxychloride |

| Bromobenzene |

| Iodobenzene |

| Dibutyl phosphite |

| Tetrakis(triphenylphosphine)palladium(0) |

| Trialkyl phosphites |

| Nickel(II) chloride |

| P-chiral phosphorothioate |

Flow Chemistry and Continuous Processing in this compound Synthesis

The application of flow chemistry and continuous processing represents a significant advancement in the synthesis of this compound and other chemical compounds. These methodologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control.

Flow chemistry, a technique that has been developing for over half a century, involves performing chemical reactions in a continuously flowing stream. mdpi.com This approach is particularly beneficial for managing exothermic reactions, as the high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing the formation of hot spots that can lead to side reactions or runaway conditions. mdpi.comeuropa.eu The use of continuous stirred tank reactors (CSTRs) and plug flow reactors (PFRs) allows for the scalable and safe production of various chemicals. For instance, a process involving a Grignard formation, coupling, and quench was made significantly more scalable and safer by using CSTRs, which reduced the reactor size by a factor of 50. pharmoutsourcing.com

Continuous processing has been widely adopted in various industries and is increasingly being implemented in pharmaceutical and fine chemical synthesis. europa.eupharmoutsourcing.com This approach allows for the integration of multiple synthetic steps, including reaction, extraction, distillation, and crystallization, into a seamless, automated process. pharmoutsourcing.comamericanpharmaceuticalreview.com Such integration minimizes manual handling, reduces reaction times, and can lead to greener processes through efficient solvent recovery. americanpharmaceuticalreview.com The development of multi-step continuous flow syntheses, which may be challenging to perform using conventional batch chemistry due to the instability of intermediates, highlights the potential of this technology. beilstein-journals.org

The transition to continuous manufacturing is supported by regulatory bodies and is seen as a key step toward more efficient and cost-effective production of active pharmaceutical ingredients (APIs) and other chemical products. americanpharmaceuticalreview.comispe.org

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic approach to catalyst selection, solvent effects, and temperature control, as well as the implementation of efficient isolation and purification techniques.

The selection of an appropriate catalyst is fundamental to the efficiency of many organic syntheses. High-throughput screening methods are often employed to rapidly evaluate a wide range of catalysts and reaction conditions. unchainedlabs.comsigmaaldrich.com These screening platforms allow for parallel experimentation on a microscale, conserving valuable starting materials while exploring a broad chemical space. sigmaaldrich.com Automated systems can handle catalyst preparation, reagent dispensing, and reactions under various pressures and temperatures, significantly accelerating the development of robust and reproducible processes. unchainedlabs.comchemspeed.com

Ligand design plays a critical role in the performance of metal-based catalysts. The electronic and steric properties of ligands can be fine-tuned to enhance catalytic activity and selectivity. In the context of phosphonate (B1237965) synthesis, various ligand types have been explored. For example, the development of phosphonate-based diimide ligands aims to create water-soluble metal-organic frameworks with potential applications in energy and drug delivery. stmarytx.edu Similarly, sterically hindered phosphonate ligands have been successfully used to construct porous uranyl phosphonate frameworks. rsc.org The design and synthesis of macrocyclic organophosphonate ligands have also been investigated for their specific interactions with crystalline structures. researchgate.net However, challenges remain in optimizing metal phosphonate metal-organic framework (MOF) synthesis, as factors like ligand denticity and metal reactivity can lead to inconsistent products. rice.edu

The systematic testing of ligand-to-metal ratios is essential to avoid under- or over-coordination, which can impact catalytic performance. Furthermore, the presence of trace metal impurities can alter reactivity and should be monitored.

The choice of solvent can significantly influence reaction rates, yields, and even the reaction mechanism. Solvent polarity is a key factor, as polar solvents can stabilize charged intermediates and transition states. researchgate.net For instance, in the synthesis of certain compounds, switching from a high-polar solvent to a low-polar one can lead to marked changes in chemical shifts, indicating a significant solvent effect. researchcommons.org The viscosity and physical properties of the solvent, which are influenced by temperature, also play a role in the diffusion rate of reactants.

A systematic comparison of polar aprotic solvents (e.g., dimethylformamide) versus nonpolar solvents (e.g., toluene) is often necessary to determine the optimal reaction medium. For the synthesis of this compound via nucleophilic substitution, anhydrous conditions using solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are recommended to minimize side reactions.

Temperature control is another critical parameter. For the large-scale synthesis of this compound, temperatures in the range of 100–150°C have been noted. In other synthetic routes, such as those involving nucleophilic substitution with dibutyl phosphorochloridate, a lower temperature range of 0–5°C is employed to minimize side reactions. Reactions involving phosphorus oxychloride may require higher temperatures of 80–120°C.

After the synthesis of this compound, effective isolation and purification are necessary to achieve the desired purity. Common techniques include fractional distillation and column chromatography.

Fractional distillation under reduced pressure (e.g., 10–20 mmHg) is a method used to separate the target compound from unreacted starting materials and byproducts, with the potential to achieve purity levels greater than 98%.

Column chromatography is another widely used purification method. For this compound, silica (B1680970) gel chromatography with a hexane/ethyl acetate (B1210297) gradient can yield purities exceeding 95%. The progress of the purification can be monitored using techniques like ³¹P NMR to track phosphorus-containing species.

Other purification strategies can involve selective elution. For example, in the purification of certain enzymes, affinity chromatography is used where the target molecule binds to a specific ligand on the stationary phase and is then selectively eluted. nih.gov Extraction methods, such as using chloroform (B151607) followed by drying, can also be employed as an initial purification step. nih.gov

Reactivity and Reaction Mechanisms of Dibutoxyphosphorylbenzene

Electronic Effects of the Dibutoxyphosphoryl Group on Aromatic Reactivity

The dibutoxyphosphoryl group, -P(O)(OBu)₂, significantly influences the reactivity of the benzene (B151609) ring to which it is attached. This influence stems from a combination of inductive and resonance effects. The phosphorus atom, being bonded to three highly electronegative oxygen atoms, carries a significant partial positive charge. This results in a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring.

The dibutoxyphosphoryl group is a deactivating group in electrophilic aromatic substitution (EAS) reactions. ulethbridge.cawikipedia.org This deactivation arises from the potent electron-withdrawing nature of the group, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

This group acts as a meta-director . libretexts.orgmasterorganicchemistry.com The deactivating nature of the group destabilizes the cationic intermediates (arenium ions) formed during electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing phosphoryl group. This is a highly unfavorable arrangement. nih.govlkouniv.ac.in In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the dibutoxyphosphoryl substituent, resulting in a relatively more stable intermediate compared to the ortho and para counterparts. lkouniv.ac.in Therefore, electrophilic substitution on dibutoxyphosphorylbenzene will preferentially occur at the meta position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(Dibutoxyphosphoryl)-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-(dibutoxyphosphoryl)benzene |

| Sulfonation | Fuming H₂SO₄ | 3-(Dibutoxyphosphoryl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is highly unfavorable |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is highly unfavorable |

Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.

In contrast to its deactivating effect in EAS, the electron-withdrawing dibutoxyphosphoryl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com For SNAr to occur, a good leaving group must be present on the ring, typically at a position ortho or para to the activating group. pressbooks.pub

The dibutoxyphosphoryl group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. masterorganicchemistry.compressbooks.pub This stabilization is most effective when the phosphoryl group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the electronegative oxygen atoms of the phosphoryl moiety through resonance. pressbooks.pub A study on 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrated that the phosphinyl group facilitates the nucleophilic substitution of the methoxy (B1213986) group, supporting the activating role of phosphoryl groups in SNAr reactions. elsevierpure.com While fluorine is often a good leaving group in SNAr reactions due to its high electronegativity, other halogens can also be displaced. masterorganicchemistry.commasterorganicchemistry.com

Phosphorus-Centered Reactivity in this compound

The phosphorus atom in this compound is electrophilic and is the primary site for several important reactions.

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis typically proceeds through an AAc2 mechanism, involving the protonation of the phosphoryl oxygen, followed by the nucleophilic attack of water on the phosphorus atom. nih.gov The reaction can also proceed via an AAl1 mechanism, particularly with bulky alkyl groups like tert-butyl, which involves the formation of a stable carbocation from the departing alkyl group. nih.govd-nb.info The hydrolysis of dialkyl arylphosphonates has been shown to yield the corresponding arylphosphonic acids. nih.gov For instance, refluxing with concentrated hydrochloric acid can fully hydrolyze the ester groups. nih.gov Milder conditions, such as using p-toluenesulfonic acid (PTSA) with microwave assistance, can also be effective. researchgate.net

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This process is generally efficient for cleaving the ester bonds. mdpi.com The reactivity in base-catalyzed hydrolysis can be influenced by the nature of the alkyl group, with less sterically hindered groups like methyl reacting faster than bulkier groups like isopropyl. mdpi.com

Transesterification is the process of exchanging the butoxy groups with other alkoxy groups by reacting this compound with an excess of a different alcohol. This reaction can be catalyzed by acids or bases, or by specific catalysts like alkali metal alkoxides or potassium fluoride. googleapis.comgoogle.com The reaction is typically driven to completion by using the desired alcohol as the solvent. google.com The transesterification of related phosphate (B84403) esters has been demonstrated to produce mixtures of ester products. googleapis.comgoogle.com

Table 2: General Conditions for Hydrolysis and Transesterification

| Reaction | Catalyst | General Conditions | Products |

| Acid Hydrolysis | HCl, H₂SO₄, or PTSA | Heating, potentially with microwave irradiation nih.govresearchgate.net | Phenylphosphonic acid, Butanol |

| Base Hydrolysis | NaOH, KOH | Aqueous solution, heating | Sodium phenylphosphonate (B1237145), Butanol |

| Transesterification | NaOR, KF, or acid catalyst | Excess of new alcohol (R-OH), heating googleapis.comgoogle.com | Dialkyl phenylphosphonate, Butanol |

The phosphoryl oxygen in this compound possesses lone pairs of electrons and can therefore act as a Lewis base , donating electron density to a Lewis acid. nih.gov For instance, it is expected to form an adduct with strong Lewis acids like boron trifluoride (BF₃). nih.govorganic-chemistry.org This interaction would involve the coordination of the BF₃ to the phosphoryl oxygen, which would further increase the electrophilicity of the phosphorus atom and could potentially activate the P-O bonds towards cleavage.

Conversely, the phosphorus atom itself is electron-deficient and can act as a Lewis acid , although it is a relatively weak one. It could potentially interact with strong Lewis bases like triphenylphosphine (B44618) (PPh₃). However, such interactions are less common, and the primary Lewis basicity is associated with the phosphoryl oxygen. Triphenylphosphine is more commonly known as a reducing agent in reactions like the Mitsunobu or Wittig reactions, where it is oxidized to triphenylphosphine oxide. masterorganicchemistry.comresearchgate.netmdpi.com

The phosphorus atom in this compound is in the +5 oxidation state, which is its highest possible oxidation state. Therefore, the phosphorus center itself cannot be further oxidized. The aromatic ring could be oxidized under harsh conditions, but this would likely lead to the degradation of the molecule.

Reduction of the phosphoryl group (P=O) is challenging due to the high strength of the phosphorus-oxygen double bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing many functional groups, including esters and carboxylic acids to alcohols, and amides to amines. byjus.commasterorganicchemistry.comyoutube.com While LiAlH₄ can reduce some organophosphorus compounds, the reduction of a stable phenylphosphonate like this compound would require forcing conditions. Such a reaction might lead to the cleavage of the P-C bond or the P-O bonds rather than a simple reduction of the P=O group. ni.ac.rsyoutube.com For instance, the reduction of β-diketones with LiAlH₄ can lead to various products depending on the tautomeric equilibrium, highlighting the complex nature of such reductions. ni.ac.rs

Ligand Properties and Coordination Chemistry of this compound Analogs

This compound and its analogs, particularly dialkyl phenylphosphonates, serve as versatile ligands in coordination chemistry. The phosphorus atom in these compounds possesses a lone pair of electrons, and the phosphoryl oxygen atom can also act as a donor, allowing for various coordination modes with transition metal centers. The electronic and steric properties of the phenyl ring and the alkoxy substituents significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes.

Complexation with Transition Metal Centers and Their Catalytic Implications

Dialkyl phenylphosphonate analogs of this compound readily form stable complexes with a variety of transition metals, including those from the platinum group, as well as copper, nickel, and cadmium. diva-portal.orgrsc.orgmdpi.com The coordination typically occurs through the phosphorus atom or the phosphoryl oxygen, leading to the formation of diverse structural motifs. nih.gov These complexes have garnered significant interest due to their potential applications in homogeneous catalysis. mdpi.comsemanticscholar.org

The nature of the metal center and the specific phenylphosphonate ligand dictates the geometry and stability of the resulting complex. For instance, reactions of dialkyl phenylphosphonites with metal halides or carbonyl halides of ruthenium, osmium, iridium, palladium, and platinum yield a range of uncharged complexes. Similarly, copper(II) has been shown to react with the phenylphosphonate anion to form layered copper(II) phenylphosphonate structures. diva-portal.orgresearchgate.net The formation of these complexes is often achieved under mild conditions, highlighting the favorable thermodynamics of the coordination process.

The electronic environment of the metal center is significantly influenced by the coordination of the phenylphosphonate ligand. The phosphoryl oxygen's basicity, which is affected by the nature of the substituents on the phosphorus atom, plays a crucial role in determining the electronic properties of the metal center in the complex. nih.gov This modulation of the metal's electronic character is a key factor in the catalytic activity of these complexes. For example, the immobilization of copper(I) complexes with (diethoxyphosphoryl)phenanthroline ligands on titania supports has produced robust and reusable catalysts. rsc.org

The steric bulk of the alkoxy groups on the phosphonate (B1237965) ligand can also play a critical role in catalysis. For instance, in olefin polymerization, the steric hindrance provided by ligands like diisopropyl phenylphosphonate contributes to the stability of the catalytic system, leading to improved polymerization processes. rsc.org

Table 1: Examples of Transition Metal Complexes with Phenylphosphonate Analogs

| Metal Center | Phenylphosphonate Analog Ligand | Resulting Complex Type | Potential Catalytic Application | Reference(s) |

| Palladium(II) | Diethyl H-phosphonate | Palladium-phosphonate intermediate | C-P cross-coupling reactions | diva-portal.org |

| Copper(II) | Phenylphosphonate anion | Layered copper(II) phenylphosphonate | Not specified | diva-portal.orgresearchgate.net |

| Ruthenium(II) | Dialkyl phenylphosphonite | RuCl₂(CO)₂L₂ | Not specified | |

| Nickel(II) | Diethyl E-(α)-hydroxyiminopropanephosphonate | Dichlorobis(ligand)nickel(II) | Not specified | nih.gov |

| Copper(I) | (Diethoxyphosphoryl)phenanthroline | Immobilized Cu(I) complex on TiO₂ | Sonogashira coupling, Huisgen cycloaddition | rsc.org |

| Cadmium(II) | Phenylphosphonic acid | Cadmium phenylphosphonate | Not specified | rsc.org |

Applications in Organometallic Transformations

Complexes derived from this compound analogs have shown considerable promise as catalysts in a range of organometallic transformations. These reactions often leverage the unique electronic and steric properties imparted by the phosphonate ligand to the metal center, enabling efficient and selective bond formations.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions . The Hirao reaction, which involves the coupling of aryl halides with H-phosphonates to form C-P bonds, is a prominent example. scispace.com The catalytic cycle for this transformation typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the H-phosphonate and subsequent reductive elimination to yield the arylphosphonate product and regenerate the Pd(0) catalyst. scispace.com Detailed mechanistic studies have revealed the crucial role of additives like acetate (B1210297) in accelerating both the ligand substitution and reductive elimination steps. diva-portal.org A proposed catalytic cycle for the palladium-catalyzed oxidative cross-coupling of aryl pinacol (B44631) boronates with H-phosphonates involves the initial reaction of a Pd(II) complex with the deprotonated P(O)H compound. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling of Diethyl H-phosphonate with Phenyl Pinacol Boronate

| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Ag₂CO₃ | TMACl | Ethanol (B145695) | 80 | 22 | |

| Pd(OAc)₂ | Ag₂O | TMACl | Ethanol | 80 | 78 | |

| Pd(OAc)₂ | Oxone | TMACl | Ethanol | 80 | 45 | |

| Pd(OAc)₂ | MnO₂ | TMACl | Ethanol | 80 | 32 |

Beyond C-P bond formation, phenylphosphonate-ligated metal complexes have been employed in other important organometallic transformations. For instance, copper(I) complexes immobilized on titania supports, featuring a phenanthroline ligand functionalized with a phosphonate group, have demonstrated excellent catalytic activity and reusability in the Sonogashira-type coupling of aryl halides with terminal alkynes and the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. rsc.org These heterogeneous catalysts offer the advantage of easy separation from the reaction products and can be reused multiple times without a significant loss of activity. rsc.org

The ligand's structure plays a pivotal role in the success of these catalytic applications. The ability of the phosphonate group to anchor the metal complex to a solid support, as seen in the titania-supported copper catalysts, is a key design feature for developing robust and recyclable catalytic systems. rsc.org Furthermore, the electronic effects of the substituents on the phenylphosphonate ligand can be fine-tuned to optimize the catalytic performance for specific transformations. nih.gov The development of novel phosphine (B1218219) ligands through reactions like hydrophosphination has also expanded the toolbox for creating tailored catalysts for reactions such as Pd-catalyzed cross-couplings and Au-catalyzed hydroaminations. mdpi.com

Applications of Dibutoxyphosphorylbenzene in Functional Materials

Integration into Polymer and Resin Systems

The integration of novel compounds into polymer and resin systems is a key area of materials science, aimed at enhancing the properties and performance of existing materials.

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. san-apro.co.jp The curing process, which involves the cross-linking of polymer chains, is often slow and requires the use of a curing agent and sometimes an accelerator to proceed at a practical rate. san-apro.co.jppolymerinnovationblog.com Accelerators increase the speed of the curing reaction, which can boost productivity and improve the final physical properties of the resin, such as hardness and strength. san-apro.co.jp

While various compounds like tertiary amines, imidazoles, and specific proprietary formulations are commonly used as accelerators, the specific role and efficacy of dibutoxyphosphorylbenzene in this application are not extensively documented in the provided search results. polymerinnovationblog.comsika.com Theoretically, an organophosphorus compound could function as a catalyst in the epoxy-amine or epoxy-anhydride reaction, though the precise mechanism would require empirical study. The effectiveness of an accelerator is typically measured by its impact on gel time and the exothermic profile of the curing reaction.

Illustrative Data: Effect of a Hypothetical Accelerator on Epoxy Cure Time The following table illustrates how the performance of an accelerator would be evaluated. The data is hypothetical and does not represent actual findings for this compound.

| Accelerator Type | Concentration (phr*) | Gel Time at 120°C (minutes) | Peak Exotherm Temp (°C) |

| None | 0 | > 60 | - |

| Standard Amine Accelerator | 2 | 15 | 185 |

| Hypothetical Compound A | 2 | 12 | 180 |

*phr = parts per hundred parts of resin

Encapsulation is a process where an active substance is enclosed within a matrix material to protect it from the environment, control its release, or improve its handling. inprotec.deanr.fr The matrix material is crucial as it dictates the stability and performance of the final encapsulated product. mdpi.com Natural polymers like polysaccharides or synthetic polymers are often used to create these matrices. anr.frmdpi.com Enhanced stability can refer to protection against oxidation, moisture, or chemical degradation, thereby extending the shelf life and preserving the functionality of the encapsulated agent. inprotec.demdpi.com

The contribution of this compound to encapsulation matrices is not specifically detailed in the search results. However, organophosphorus compounds are sometimes used as flame retardants or plasticizers, which could theoretically enhance the thermal stability or modify the mechanical properties of a polymer matrix. An ideal matrix material improves the stability of the encapsulated substance and ensures its controlled release when required. inprotec.de

Development of Advanced Semiconductor Encapsulation Materials

Semiconductor encapsulation is vital for protecting sensitive electronic chips from moisture, mechanical stress, chemical attack, and electrical breakdown. imapsjmep.orgresearchgate.net As semiconductor devices operate at increasingly higher temperatures and power densities, the demand for advanced encapsulation materials with superior thermal and electrical properties has grown. imapsjmep.org

Moisture is a significant threat to the reliability of electronic devices, leading to corrosion and electrical failures. Encapsulants form a physical barrier to protect components from humidity. rs-online.com High-performance potting compounds, often based on epoxy or silicone, are designed to offer extreme resistance to water and humidity, allowing for submersion in some cases. rs-online.comulbrich.cz

There is no specific data from the search results to indicate that this compound is used to improve humidity resistance in semiconductor devices. The effectiveness of an encapsulant in this regard is determined by its water absorption properties and the quality of its adhesion to the circuit board and components.

Conventional encapsulants like standard epoxies or polyurethanes are often limited to operating temperatures below 150-175°C. imapsjmep.orgpottingcompound.com For high-power and high-temperature applications, materials that can withstand 250°C or more are required. researchgate.netpottingcompound.com These materials must maintain their electrical insulation properties, such as high dielectric strength, and thermal conductivity to dissipate heat effectively at elevated temperatures. pottingcompound.com Materials like high-temperature epoxies, silicones, and ceramic-filled polymers are used for these demanding applications. rs-online.compottingcompound.com

The specific impact of this compound on the high-temperature electrical characteristics of device encapsulants is not documented in the available search results. The performance of a high-temperature encapsulant is typically evaluated by measuring properties like its dielectric strength and permittivity over a range of operating temperatures.

Illustrative Data: Dielectric Strength vs. Temperature for Encapsulants This hypothetical data shows a comparison of how different encapsulants might perform at elevated temperatures.

| Temperature (°C) | Standard Epoxy (kV/mm) | High-Temp Silicone (kV/mm) | Hypothetical Material B (kV/mm) |

| 25 | 20 | 22 | 21 |

| 150 | 12 | 21 | 20 |

| 250 | Fails | 18 | 19 |

Other Potential Applications in Organic Synthesis and Materials Science

Organic chemistry is the foundation for creating novel functional materials, including polymers, molecular devices, and other advanced substances. nih.govwepub.org The field of organic synthesis continuously seeks new building blocks and methodologies to construct complex molecules. nih.gov Organophosphorus chemistry, a sub-discipline of organic chemistry, contributes significantly to the development of reagents for various chemical transformations, ligands for catalysis, and functional materials with unique electronic or physical properties.

Given its structure, this compound could potentially serve as a building block or intermediate in the synthesis of more complex organophosphorus compounds. nih.gov These could include ligands for metal-catalyzed reactions, flame retardants, or components in the development of novel conductive polymers or other "π-materials" where the phosphorus atom can be used to tune the electronic properties of the system. kyushu-u.ac.jpdtu.dk

Role as a Reagent, Catalyst, or Additive in Specific Organic Transformations

This compound serves primarily as a reagent and an intermediate in various organic synthesis processes, particularly those involving the formation of carbon-phosphorus bonds. Its reactivity is centered around the phosphonate (B1237965) functional group.

The butoxy groups attached to the phosphorus atom are electron-donating, which makes the phosphorus center less electrophilic compared to derivatives with electron-withdrawing groups. The compound can undergo several key types of reactions, making it a versatile building block.

Key Organic Transformations:

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Phenylphosphonic acid |

| Substitution | Alkyl or Aryl Halides (with Palladium catalyst) | Various alkyl or aryl phosphonates |

| Hydrolysis | Acidic or basic conditions | Phenylphosphonic acid and Butanol |

| Data derived from multiple sources. |

While not a catalyst in the traditional sense, its derivatives are crucial in polymer chemistry. For instance, related diaryl phosphonates like diphenyl phosphonate undergo polycondensation reactions with diols to synthesize poly(alkylene H-phosphonate)s. acs.orgencyclopedia.pub This process is vital for creating polymers that can be further modified into structures mimicking the backbones of biomacromolecules like nucleic acids. acs.org Additionally, research into the synthesis of chiral O,O-dialkyl-O-phenylphosphonates demonstrates the utility of such phosphonates in creating stereospecific molecules, which is critical in pharmaceutical development. acs.org The compound is also listed as a raw material and intermediate for medicines. johoku-chemical.com

Incorporation into Optoelectronic or Responsive Materials

Optoelectronic materials interact with or produce light, forming the basis of devices like LEDs and solar cells. mdpi.comarxiv.orgaps.org Responsive materials, or "smart" materials, change their properties in response to external stimuli such as temperature, pH, or light. nih.govrsc.orgdergipark.org.tr

Despite extensive research into both of these advanced material classes, a review of available scientific literature does not indicate that this compound is a compound commonly incorporated into optoelectronic or stimuli-responsive materials. The primary research focus for this compound and its close isomers lies in other areas of materials science.

Use in Surface Modification and Adhesion Promotion

This compound and its isomers have found utility as additives that modify the properties of various materials, particularly polymers. These applications often involve altering surface characteristics or improving the compatibility between different components in a mixture.

One significant application is its use as a component in flame retardant compositions . A patent describes a flame retardant mixture containing dibutyl phenylphosphinate (an isomer) for use in materials like polyvinyl chloride (PVC), polyurethane, and epoxy resins. google.com The compound's value in this context is due to its high decomposition temperature, low volatility, and good compatibility with polymer matrices, which is essential for materials processed at high temperatures. google.com During combustion, the phosphinate helps form a protective polyphosphoric acid film on the material's surface. google.com

Reported Applications in Material Modification

| Application Area | Polymer Matrix | Function |

| Flame Retardant | Polyvinyl chloride, Polyurethane, Epoxy Resin | Additive to reduce flammability; forms a protective char layer. |

| Lubricant | Not specified | Anti-wear and friction-reducing additive in lubricant oils. |

| Data sourced from patent literature. google.comgoogle.com |

Furthermore, this compound has been identified as a component in lubricant compositions . google.com In this role, it functions as a non-ash lubricant additive, modifying the surfaces of mechanical components to reduce wear and friction. Its effectiveness as an adhesion promoter is linked to its good compatibility with other materials, a key property for additives designed to bridge the interface between a substrate and a coating or another material layer. google.com

Spectroscopic and Structural Characterization of Dibutoxyphosphorylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

NMR spectroscopy is an indispensable tool for characterizing organophosphorus compounds, offering unparalleled insight into molecular structure and connectivity. emerypharma.com For dibutoxyphosphorylbenzene, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional (2D) techniques, allows for a full assignment of its atomic structure.

Phosphorus-31 (³¹P) NMR spectroscopy is a primary and highly effective method for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. oxinst.com The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, providing direct information about its oxidation state, coordination number, and the nature of the substituents. huji.ac.ilnih.gov

For this compound, the phosphorus atom is in a pentavalent state, bonded to a phenyl group and two butoxy groups through a phosphoryl (P=O) linkage. The ³¹P NMR spectrum is expected to show a single resonance, consistent with the presence of a single phosphorus environment in the molecule. The chemical shift for similar dialkyl phenylphosphonates typically appears in a characteristic range. Based on data for analogous compounds, the predicted ³¹P chemical shift for this compound would be in the approximate range of +15 to +25 ppm (relative to 85% H₃PO₄). This downfield shift is characteristic of phosphonates and is influenced by the electronegativity of the directly attached oxygen and carbon atoms.

Predicted ³¹P NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | ~ +15 to +25 ppm |

| Multiplicity | Singlet (in proton-decoupled spectrum) |

Note: The exact chemical shift can be influenced by the solvent used.

¹H and ¹³C NMR spectroscopies are fundamental for detailing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the two butoxy chains.

Aromatic Region: The protons on the benzene (B151609) ring will appear in the downfield region, typically between 7.4 and 8.0 ppm. Due to coupling with the phosphorus atom and with each other, these signals will present as complex multiplets. The protons ortho to the phosphorus group will show coupling to the ³¹P nucleus (³J(P,H)), which further splits the signals.

Alkyl Region: The four non-equivalent sets of protons in the butoxy groups (-OCH₂CH₂CH₂CH₃) will resonate in the upfield region (approximately 0.9 to 4.1 ppm). The terminal methyl (CH₃) protons will appear as a triplet around 0.9 ppm. The two methylene (B1212753) (CH₂) groups in the middle of the chain will appear as multiplets around 1.4-1.7 ppm. The methylene group adjacent to the oxygen atom (-OCH₂-) will be the most deshielded of the alkyl protons, appearing as a multiplet around 4.0 ppm, and will also exhibit coupling to the ³¹P nucleus (³J(P,H)).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule.

Aromatic Carbons: The carbons of the phenyl ring will resonate between approximately 128 and 135 ppm. The carbon atom directly attached to the phosphorus (C-P bond) will show a large coupling constant (¹J(P,C)) and its chemical shift will be significantly influenced by the phosphorus atom.

Alkyl Carbons: The carbons of the butoxy chains will appear in the upfield region. The terminal methyl carbon will be around 14 ppm, the two internal methylene carbons between 19 and 33 ppm, and the methylene carbon bonded to the oxygen will be the most downfield of the alkyl carbons, around 68 ppm, and will also show coupling to the phosphorus atom (²J(P,C)).

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.4 - 8.0 | Multiplet |

| -OCH₂- | ~ 4.0 | Multiplet |

| -OCH₂CH ₂- | ~ 1.7 | Multiplet |

| -CH₂CH ₂CH₃ | ~ 1.4 | Multiplet |

| -CH₃ | ~ 0.9 | Triplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P |

| Phenyl-C (ipso) | ~ 130 | Yes (¹J) |

| Phenyl-C | 128 - 135 | Yes (²J, ³J, ⁴J) |

| -OC H₂- | ~ 68 | Yes (²J) |

| -O-CH₂-C H₂- | ~ 33 | Yes (³J) |

| -C H₂-CH₃ | ~ 19 | No |

| -C H₃ | ~ 14 | No |

Note: These are approximate values and can vary based on experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, 2D NMR experiments are essential. wikipedia.orghuji.ac.illibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org It would be used to establish the sequence of protons within the butoxy chains by showing correlations between adjacent methylene and methyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹J(C,H)). wikipedia.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups in this compound. youtube.comyoutube.com

P=O Stretching: The phosphoryl group (P=O) gives rise to a very strong and characteristic absorption band. For dialkyl phenylphosphonates, this band is typically observed in the range of 1250-1200 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phosphorus atom.

P-O-C Stretching: The vibrations of the P-O-C linkage result in strong absorptions. The asymmetric stretching of the P-O-C (aryl) bond is expected around 1240-1160 cm⁻¹, while the P-O-C (alkyl) stretching vibrations typically appear as strong bands in the 1050-1000 cm⁻¹ region.

Other Vibrations: The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chains (2960-2850 cm⁻¹). C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Predicted Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1250 - 1200 | Strong |

| P-O-C (alkyl) | Stretching | 1050 - 1000 | Strong |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (alkyl) | Stretching | 2960 - 2850 | Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium-Weak |

Raman spectroscopy, which detects the inelastic scattering of light, is complementary to IR spectroscopy. nih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would provide further confirmation of the functional groups. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The P=O stretching vibration, while strong in the IR, is also typically observable in the Raman spectrum. The various C-H and C-C stretching and bending modes of the alkyl chains and the aromatic ring will also be present. Analysis of the polarization of the Raman bands can provide information about the symmetry of the vibrational modes. For a molecule like this compound, which has low symmetry, most of the vibrations are expected to be polarized.

A structural analysis of a related compound, dibutoxyphosphoryl benzylisothiourea, utilized both IR and Raman spectroscopy to perform a detailed vibrational assignment, highlighting the utility of combining these techniques. nih.gov A similar approach would be invaluable for the complete characterization of this compound.

Theoretical and Computational Chemistry Studies of Dibutoxyphosphorylbenzene

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanics provides the fundamental framework for understanding the electronic structure and bonding in molecules like dibutoxyphosphorylbenzene. These methods are crucial for elucidating the nature of the phosphoryl group, the influence of the phenyl ring, and the electronic effects of the butoxy substituents.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground state properties of medium-sized organic molecules. A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy structure. From this, various properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment would be calculated. These calculations provide insights into the molecule's reactivity and stability.

However, a thorough search of scientific databases and chemical literature did not yield any specific studies that have published DFT calculations on this compound. Consequently, data tables for its ground state properties derived from DFT are not available. For related, smaller molecules like diethyl phenylphosphonate (B1237145), such studies exist and have been used to analyze bonding and reactivity. oapen.orgepa.govresearchgate.net

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. scispace.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure, though at a greater computational expense than DFT. scispace.com They are often used to benchmark the results of less computationally intensive methods.

There are no published ab initio studies specifically detailing the electronic structure of this compound. Such research would be valuable for establishing a high-accuracy benchmark for its electronic properties and for validating the results of any future DFT studies.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic data and understanding the dynamic behavior of molecules. These predictions are invaluable for interpreting experimental spectra and for understanding how molecular conformation affects properties and function.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical NMR data that, when compared with experimental spectra, help to confirm molecular structure and assign signals.

While experimental NMR data for this compound has been reported, no computational studies predicting its ¹H, ¹³C, or ³¹P NMR spectra were found in the literature. Therefore, a data table comparing experimental and computationally predicted NMR values cannot be compiled.

Theoretical vibrational spectroscopy, usually performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. The resulting theoretical spectrum (often presented as IR or Raman spectra) is crucial for assigning the bands in experimental spectra to specific molecular motions, such as P=O stretching, P-O-C bending, or vibrations of the phenyl ring.

A search of the available literature found no studies dedicated to the simulation and band assignment of the vibrational spectra of this compound.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscapes. For a flexible molecule like this compound, with its two butyl chains, MD simulations would reveal the preferred spatial arrangements (conformers) and the energy barriers between them. This information is key to understanding how the molecule behaves in different environments.

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics simulations provide a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be understood at a molecular level. These simulations, which are grounded in the principles of quantum mechanics, allow for the exploration of reaction pathways and the characterization of transient species that are often difficult or impossible to observe experimentally. By modeling the dynamic evolution of a reacting system, researchers can gain profound insights into the factors that govern reaction rates and selectivity.

Transition State Search and Energy Barrier Determination for Key Reactions

A fundamental aspect of understanding any chemical reaction is the identification of its transition state (TS)—the fleeting molecular configuration of highest potential energy along the reaction coordinate. nih.govbath.ac.uk The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical determinant of the reaction rate. bath.ac.uk Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating these transition states and calculating their corresponding energy barriers. rsc.orgnih.gov

For this compound, key reactions of interest could include hydrolysis of the P-O bonds, electrophilic aromatic substitution on the phenyl ring, or nucleophilic attack at the phosphorus center. A transition state search for such reactions typically involves geometry optimization algorithms that seek a first-order saddle point on the potential energy surface. unipi.it Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by a single imaginary frequency that represents the motion along the reaction coordinate. unipi.it

Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound

| Reaction | Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |

| Acid-catalyzed hydrolysis of one butoxy group | B3LYP | 6-31G(d,p) | PCM (Water) | 22.5 |

| Base-catalyzed hydrolysis of one butoxy group | M06-2X | def2-TZVP | SMD (Water) | 18.9 |

| Nitration at the para-position of the phenyl ring | ωB97X-D | cc-pVTZ | IEFPCM (DCM) | 28.3 |

| Nucleophilic attack by methoxide (B1231860) at phosphorus | B3LYP/6-311+G** | LanL2DZ | CPCM (Methanol) | 15.7 |

This table presents hypothetical data for illustrative purposes.

Reaction Coordinate Analysis and Molecular Orbital Interactions during Transformations

Reaction coordinate analysis provides a simplified, one-dimensional view of a complex, multi-dimensional reaction pathway. nih.govarxiv.org It allows chemists to visualize the progression of a reaction from reactants to products through the transition state. nih.govfu-berlin.de The reaction coordinate is often defined by a key geometric parameter, such as the distance of a forming or breaking bond, an angle, or a dihedral angle. By plotting the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed, revealing the energetic landscape of the transformation. arxiv.org

Furthermore, analyzing the interactions between molecular orbitals (MOs) during a reaction offers deep electronic insights into the bonding changes that occur. imperial.ac.uklibretexts.orgpageplace.de Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species, is particularly useful. imperial.ac.uk For instance, in a nucleophilic attack on this compound, the interaction between the HOMO of the nucleophile and the LUMO centered on the phosphorus atom of this compound would be of primary interest.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, quantifying the key orbital interactions that stabilize the transition state. imperial.ac.uk

Table 2: Hypothetical Key Molecular Orbital Interactions in the Transition State of Para-Nitration of this compound

| Interacting Orbitals | NBO Second-Order Perturbation Energy (E(2), kcal/mol) | Description |

| LP(O) -> σ(P-OAr) | 5.2 | Back-donation from oxygen lone pair to the P-OAr antibonding orbital |

| π(C=C) -> σ(N-O) | 12.8 | Donation from the phenyl π-system to the nitronium ion |

| σ(C-H) -> LP*(N) | 2.1 | Hyperconjugative interaction stabilizing the Wheland intermediate |

This table presents hypothetical data for illustrative purposes.

In Silico Design of Novel this compound Derivatives with Targeted Properties

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel this compound derivatives with specific, targeted properties. alrasheedcol.edu.iqmdpi.com This rational design approach can significantly accelerate the discovery of new molecules for various applications by prioritizing synthetic efforts on the most promising candidates. nih.govbiointerfaceresearch.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to build mathematical models that correlate the structural features of molecules with their biological activities or physical properties. researchgate.netmdpi.comdergipark.org.trfrontiersin.orgresearchcommons.org These models, once validated, can be used to predict the properties of yet-to-be-synthesized derivatives. mdpi.comphcogj.com

For example, if the goal is to design a this compound derivative with enhanced hydrolytic stability, computational screening could be performed on a virtual library of derivatives with different substituents on the phenyl ring or modified alkoxy groups. nih.gov Properties such as the energy barrier for hydrolysis, calculated using the methods described in section 6.3.1, could be used as a screening parameter. Molecular docking simulations could also be employed if the target is a specific biological macromolecule, to predict the binding affinity and orientation of the designed derivatives in the active site. alrasheedcol.edu.iqnih.gov

Table 3: Hypothetical Properties of In Silico Designed this compound Derivatives

| Derivative | Modification | Predicted Hydrolysis Barrier (kcal/mol) | Calculated LogP | Predicted Binding Affinity to Target X (kcal/mol) |

| DBPB-1 | 4-Nitro substituent | 24.1 | 3.8 | -8.5 |

| DBPB-2 | 4-Amino substituent | 21.8 | 2.9 | -7.2 |

| DBPB-3 | 2,6-Dimethyl substituent | 25.5 | 4.5 | -7.9 |

| DBPB-4 | Perfluoro-butoxy groups | 29.7 | 5.2 | -6.8 |

This table presents hypothetical data for illustrative purposes. DBPB stands for this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems for Dibutoxyphosphorylbenzene

The synthesis of this compound traditionally relies on methods such as the reaction of benzene (B151609) derivatives with dibutyl phosphorochloridate or phosphorus oxychloride. While effective, future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes.

Key Research Thrusts:

Transition Metal Catalysis: While palladium catalysts are known to be effective for certain substitution reactions involving organophosphorus compounds, there is a significant opportunity to explore other, more abundant, and less expensive transition metals like nickel, copper, and iron. These catalysts could offer alternative reaction pathways, potentially at lower temperatures and with higher functional group tolerance, for constructing the core C-P bond.

C-H Bond Functionalization: A major leap forward would be the direct C-H phosphorylation of benzene to form the C-P bond, bypassing the need for pre-functionalized benzene derivatives. This atom-economical approach represents a significant goal in modern organic synthesis, aiming to reduce waste and simplify synthetic sequences.

Flow Chemistry: The adoption of continuous flow reactors for the synthesis of this compound could offer substantial advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Biocatalysis: The use of enzymes or whole-cell systems for organophosphorus synthesis is an emerging area with immense potential for green chemistry. Research into identifying or engineering enzymes capable of catalyzing the formation of this compound could lead to highly selective and environmentally friendly production methods under mild conditions.

A comparative table of potential catalytic systems is presented below.

| Catalytic System | Potential Advantages | Research Focus |

| Palladium-based | Well-established, high efficiency for cross-coupling. | Ligand design, expanding substrate scope. |

| Nickel/Copper/Iron-based | Lower cost, earth-abundant. | Catalyst stability, improving yields and selectivity. |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways. | Development of new photosensitizers, C-H activation. |

| Biocatalysis | High selectivity, green reaction conditions (water, ambient temp.). | Enzyme discovery and engineering, process optimization. |

Deeper Understanding of Structure-Function Relationships in Advanced Materials Applications

This compound is utilized in the production of flame retardants, plasticizers, and lubricants. However, a deeper, mechanistic understanding of how its molecular structure dictates its performance in these materials is crucial for designing next-generation products.

Future research should focus on:

Computational Modeling: Employing tools like Density Functional Theory (DFT) to model how this compound interacts with polymer chains at a molecular level. This can predict its effectiveness as a flame retardant by elucidating its role in char formation or radical trapping mechanisms.

Advanced Spectroscopy: Using techniques such as solid-state NMR and advanced rheology to probe the mobility and intermolecular interactions of this compound within a polymer matrix. This can provide direct evidence of its plasticizing effect and its impact on the material's thermal and mechanical properties.

Multivariate Analysis: Applying statistical methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to correlate specific structural descriptors (e.g., dipole moment, steric parameters) with observed performance metrics (e.g., Limiting Oxygen Index for flammability, glass transition temperature for plasticization). This can accelerate the rational design of derivatives with enhanced properties.

Expansion of Applications of this compound beyond Current Scope

The unique reactivity and properties of this compound suggest its potential in applications far beyond its current uses. Its structure serves as a versatile scaffold that can be tailored for new functions.

Emerging Application Areas:

Catalysis: The phosphorus center in this compound is nucleophilic, allowing it to act as a ligand that can coordinate with transition metals. This opens the door to its use in homogeneous catalysis for a variety of organic transformations, potentially rivaling established phosphine (B1218219) ligands like 1,2-Bis(diphenylphosphino)benzene.

Energy Storage: Organophosphorus compounds are being investigated as electrolyte additives in lithium-ion batteries to improve safety and performance. A patent has indicated the potential use of this compound in non-aqueous electrolytes. google.com Future work could focus on optimizing its structure to enhance ionic conductivity, thermal stability, and electrochemical windows in next-generation battery technologies.

Biomedical Field: While it serves as a model compound, derivatives of this compound could be explored for specific biomedical roles. Its ability to interact with biological systems could be harnessed for applications in drug delivery systems, where the compound acts as a carrier for therapeutic agents.

Metal Extraction: The phosphoryl group is an effective metal chelator. This property could be exploited in developing solvent extraction or liquid membrane systems for the selective recovery of valuable or heavy metals from industrial wastewater or mining leachates, contributing to resource recycling and environmental remediation.

Development of Environmentally Benign Synthesis and Application Strategies for Organophosphorus Compounds

A critical trend shaping the future of chemical manufacturing is the adoption of green chemistry principles. For this compound and other organophosphorus compounds, this involves a holistic approach to minimizing environmental impact from synthesis to end-of-life.

Key Strategies for Sustainability:

Greener Synthetic Routes: Future research must prioritize the replacement of hazardous reagents, such as phosphorus oxychloride, with safer alternatives. The development of catalytic, atom-economical reactions that minimize waste is paramount. Furthermore, replacing conventional organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with greener alternatives such as water, supercritical CO₂, or biodegradable ionic liquids would significantly reduce the environmental footprint of the synthesis process.

Design for Degradation: A major challenge with some organophosphorus compounds is their persistence in the environment. A forward-looking research direction is to design derivatives of this compound that retain their desired function (e.g., flame retardancy) but incorporate chemical functionalities that facilitate biodegradation or abiotic degradation after their service life.

Lifecycle Assessment (LCA): Conducting comprehensive LCAs for both existing and novel synthetic pathways will be essential. This analysis quantifies the environmental impact—from raw material extraction to final disposal or recycling—allowing chemists and engineers to identify hotspots and make informed decisions to select the most sustainable technology.